molecular formula C10H12N4O5 B7959065 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one

Cat. No.: B7959065
M. Wt: 268.23 g/mol
InChI Key: UGQMRVRMYYASKQ-UHTZMRCNSA-N
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Description

The compound with the identifier “9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one” is a chemical substance recognized in various scientific databases. It is essential to understand its properties, preparation methods, chemical reactions, applications, mechanism of action, and how it compares to similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves specific synthetic routes and reaction conditions. These methods typically require the use of hazardous chemicals, and appropriate personal protective equipment should be used. The synthetic routes may involve multiple steps, including the use of reagents such as concentrated acids and bases, solvents, and catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This process often includes steps such as purification, crystallization, and drying to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

    Addition: This reaction involves the addition of atoms or groups of atoms to a molecule.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may produce substituted derivatives .

Scientific Research Applications

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one involves its interaction with specific molecular targets and pathways. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound may bind to receptors, enzymes, or other proteins, leading to changes in cellular function and signaling .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one include other chemical substances with similar structures and properties. These compounds may share similar synthetic routes, chemical reactions, and applications.

Uniqueness

This compound is unique in its specific chemical structure and the particular effects it exerts on molecular targets and pathways. This uniqueness makes it valuable for specific scientific research applications and industrial processes .

Properties

IUPAC Name

9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6-,7+,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGQMRVRMYYASKQ-UHTZMRCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=O)C2=C(N1)N(C=N2)C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=O)C2=C(N1)N(C=N2)[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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